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Evidence of Minimal Normal Cell Toxicity

The following table summarizes the experimental evidence supporting TTT-3002's favorable toxicity profile

toward normal cells.

Evidence
Type

Experimental Model/Cell
Type

Key Findings Source

Selective
Cytotoxicity

Primary patient AML blasts
(FLT3/ITD+) vs. Normal BM

mononuclear cells & CD34+
progenitors from healthy

donors

TTT-3002 was cytotoxic to leukemic blasts
while displaying minimal toxicity to normal

hematopoietic stem/progenitor cells at
biochemically relevant doses. [1]

[1]

In Vivo
Tolerability

Mouse models (BALB/C,

C57BL/6)

Administration of TTT-3002 via oral dosing

was well tolerated and significantly
improved survival and tumor burden in

several FLT3/ITD transplantation models. [1]

[1]
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Evidence
Type

Experimental Model/Cell
Type

Key Findings Source

Favorable
Protein
Binding

Human plasma from healthy

donors and AML patients

TTT-3002 was only moderately protein
bound in human plasma compared to other
TKIs (e.g., lestaurtinib), which is a key factor

in maintaining potent FLT3 inhibition in vivo
and predicts a lower required therapeutic

dose. [2]

[2]

Detailed Experimental Protocols

The evidence for TTT-3002's selectivity was generated using standard and robust experimental methods in

cell biology. Here are the detailed protocols for the key assays cited:

Cell Viability and Proliferation (MTT Assay)

Purpose: To measure the metabolic activity of cells as a marker of viable cell number and
proliferation inhibition [3].

Protocol Summary:
Cell Seeding: Cells are seeded at a density of 1-2.5 × 10⁵ cells per milliliter in multi-well

plates [1].
Compound Incubation: Cells are cultured in the presence or absence of the inhibitor

(TTT-3002) for a specified time.
MTT Addition: The yellow MTT tetrazolium compound (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) is added to the cells at a final concentration of 0.2 - 0.5
mg/mL and incubated for 1 to 4 hours. Metabolically active viable cells convert MTT into

purple formazan crystals [3].
Solubilization: The insoluble formazan product is dissolved using a solubilization

solution (e.g., containing SDS or DMSO) [3].
Quantification: The quantity of formazan is measured by recording the absorbance at

570 nm using a plate-reading spectrophotometer. The signal is proportional to the
number of viable cells [1] [3].

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by linear
regression analysis of the optical density relative to the control [1].

Primary Cell Handling and Analysis
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Purpose: To test the compound's efficacy and selectivity on clinically relevant samples [1].

Protocol Summary:
Sample Collection: Human AML and normal bone marrow (BM) samples are collected

with patient consent under an approved protocol [1].
Cell Isolation: Mononuclear cells are isolated from the samples by Ficoll density gradient

centrifugation.
Cryopreservation: Cells are cryopreserved in liquid nitrogen until use.

Thawing and Assay: For experiments, cells are freshly thawed and used in viability
assays (e.g., MTT) or cultured in methylcellulose for Colony-Forming Unit (CFU)
assays.
CFU Assay: Cells are plated in methylcellulose medium and incubated at 37°C for 7 to

14 days. The number of colonies (e.g., burst-forming unit-erythroid, CFU-granulocyte-
macrophage) is then counted to assess the toxicity to normal hematopoietic progenitors

[1].

FLT3 Signaling and Therapeutic Targeting

The rationale for TTT-3002's development and its selective action is rooted in the biology of FLT3 mutations

in Acute Myeloid Leukemia (AML). The diagram below illustrates the targeted signaling pathway and the

therapeutic concept.

Diagram Title: FLT3-Targeted Therapy in AML

This diagram illustrates the therapeutic rationale for TTT-3002. In FLT3-mutated AML, mutations cause

the FLT3 receptor to be constantly active without an external signal, driving uncontrolled cell survival and

proliferation while blocking natural cell death (apoptosis) [1] [4]. TTT-3002 is a tyrosine kinase inhibitor

(TKI) designed to specifically target and inhibit these mutated FLT3 receptors [1]. By blocking the aberrant

signal, it restores apoptosis in leukemic cells. Because normal cells do not rely on this mutated signaling

pathway for survival, they are largely unaffected by the drug, explaining the minimal toxicity observed in

experiments with healthy bone marrow and CD34+ progenitor cells [1].

Interpretation for Drug Development

The available data, though not current, provides a compelling preclinical profile for TTT-3002. Its high

potency against mutant FLT3, combined with low plasma protein binding and demonstrated selectivity in
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primary cell models, are strong positive indicators for a potentially wider therapeutic window compared to

some earlier FLT3 inhibitors.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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